![molecular formula C51H90O2 B1238769 [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetracos-15-enoate CAS No. 60758-73-8](/img/structure/B1238769.png)
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetracos-15-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El nervonato de colesterol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza en el estudio de la química de los lípidos y el comportamiento de las capas lipídicas.
Biología: Juega un papel en la comprensión de la composición y función de las membranas biológicas.
Medicina: Se investiga por su potencial en el tratamiento del síndrome del ojo seco y otras afecciones oculares.
Industria: Se utiliza en la formulación de cosméticos y productos para el cuidado de la piel debido a sus propiedades emolientes .
Mecanismo De Acción
El nervonato de colesterol ejerce sus efectos integrándose en las bicapas lipídicas, influyendo así en la fluidez y estabilidad de la membrana. Interactúa con varias moléculas lipídicas, modulando su comportamiento y función. En el contexto de la salud ocular, ayuda a mantener la integridad de la capa lipídica de la película lagrimal, evitando la evaporación de las lágrimas y asegurando una adecuada lubricación de la superficie del ojo .
Compuestos Similares:
- Oleato de colesterol
- Palmitato de colesterol
- Linoleato de colesterol
Comparación: El nervonato de colesterol es único debido a su ácido graso monoinsaturado de cadena larga, el ácido nervónico, que imparte propiedades físicas y químicas distintas. A diferencia del oleato de colesterol y el palmitato de colesterol, el nervonato de colesterol forma capas lipídicas más estables, lo que lo hace particularmente útil en aplicaciones que requieren una estabilidad de membrana mejorada .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetracos-15-enoate plays a crucial role in biochemical reactions, particularly those involving lipid metabolism. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds. This interaction is essential for the compound’s metabolic processing and its subsequent biological effects. Additionally, it may interact with proteins involved in lipid transport and storage, influencing cellular lipid homeostasis .
Cellular Effects
The compound this compound has notable effects on various cell types and cellular processes. It can modulate cell signaling pathways, particularly those related to lipid signaling and metabolism. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. The compound’s influence on cellular metabolism includes alterations in lipid synthesis and degradation pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical pathway. For instance, it may inhibit certain lipases, reducing the breakdown of lipids, or activate esterases, enhancing lipid metabolism. These interactions can lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in vitro or in vivo can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on lipid metabolism and cellular function. At high doses, it can exhibit toxic or adverse effects, such as disrupting cellular homeostasis and inducing oxidative stress. These threshold effects are crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as lipases and esterases, which facilitate its breakdown and assimilation into cellular processes. These interactions can affect metabolic flux and alter the levels of various metabolites, influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its biological activity and effectiveness in various tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biological effects .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El nervonato de colesterol se puede sintetizar mediante la esterificación del colesterol con ácido nervónico. La reacción generalmente implica el uso de un catalizador como ácido sulfúrico o ácido p-toluensulfónico en condiciones de reflujo. La mezcla de reacción se purifica luego mediante recristalización o cromatografía para obtener el producto deseado .
Métodos de Producción Industrial: En entornos industriales, el nervonato de colesterol se produce esterificando el colesterol con ácido nervónico en reactores a gran escala. El proceso implica mantener condiciones precisas de temperatura y presión para garantizar un alto rendimiento y pureza. El producto luego se somete a rigurosas medidas de control de calidad para cumplir con los estándares de la industria .
Análisis De Reacciones Químicas
Tipos de Reacciones: El nervonato de colesterol experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar epóxido de nervonato de colesterol.
Reducción: Las reacciones de reducción pueden convertirlo de nuevo en colesterol y ácido nervónico.
Sustitución: Puede sufrir reacciones de sustitución donde el grupo éster se reemplaza por otros grupos funcionales.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden usar reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.
Productos Principales:
Oxidación: Epóxido de nervonato de colesterol.
Reducción: Colesterol y ácido nervónico.
Sustitución: Varios derivados de colesterol sustituidos.
Comparación Con Compuestos Similares
- Cholesteryl oleate
- Cholesteryl palmitate
- Cholesteryl linoleate
Comparison: Cholesteryl nervonate is unique due to its long-chain monounsaturated fatty acid, nervonic acid, which imparts distinct physical and chemical properties. Unlike cholesteryl oleate and cholesteryl palmitate, cholesteryl nervonate forms more stable lipid layers, making it particularly useful in applications requiring enhanced membrane stability .
Propiedades
Número CAS |
60758-73-8 |
|---|---|
Fórmula molecular |
C51H90O2 |
Peso molecular |
735.3 g/mol |
Nombre IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetracos-15-enoate |
InChI |
InChI=1S/C51H90O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31-49(52)53-44-36-38-50(5)43(40-44)32-33-45-47-35-34-46(42(4)30-28-29-41(2)3)51(47,6)39-37-48(45)50/h14-15,32,41-42,44-48H,7-13,16-31,33-40H2,1-6H3/b15-14+/t42-,44+,45+,46-,47+,48+,50+,51-/m1/s1 |
Clave InChI |
PUKCXSHDVCMMAN-ATRPORLUSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Descripción física |
Solid |
Sinónimos |
cholesteryl 15-tetracosenoate cholesteryl nervonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


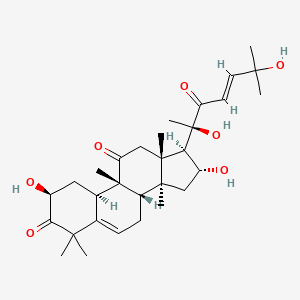


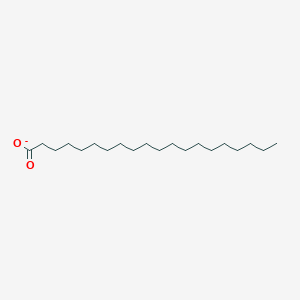
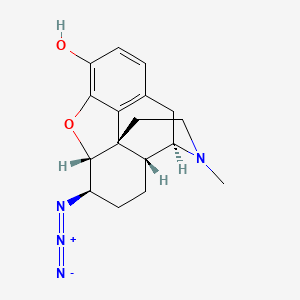

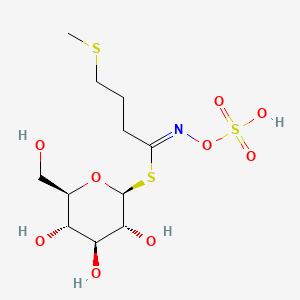

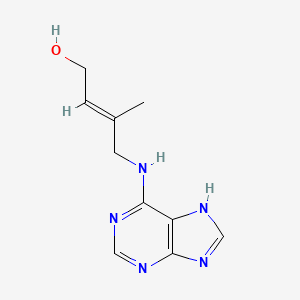
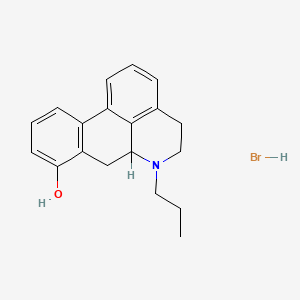
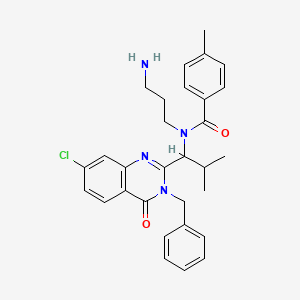
![(2S,3S,4R,9S,17R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B1238707.png)


